molecular formula C8H15Cl2N3 B2860548 1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride CAS No. 2173996-85-3

1,3-Dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride

Cat. No. B2860548
CAS RN: 2173996-85-3
M. Wt: 224.13
InChI Key: TXSXOUSUGXDSNJ-UHFFFAOYSA-N
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Description

The compound is a derivative of the pyrazolo-pyridine group . Pyrazoles are rarely found in natural compounds, but they form the basic structural fragments of many biologically important compounds such as celecoxib, sildenafil, and fipronil .


Synthesis Analysis

One of the most effective methods for the preparation of pyrazole derivatives is the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . For example, 3-Diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .


Chemical Reactions Analysis

The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces the unstable spiro-3 H -pyrazoles which then under the reaction conditions undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo .

Scientific Research Applications

Corrosion Inhibition

A study explored the corrosion inhibition potential of pyridine–pyrazole compounds for steel in hydrochloric acid solutions. One such compound significantly reduced corrosion rates, acting mainly as a cathodic inhibitor and exhibiting high inhibition efficiency with concentration increase. This suggests the potential application of similar compounds in protecting metal surfaces from corrosion in acidic environments (Bouklah et al., 2005).

Antimicrobial and Antimycobacterial Activity

Another research focus is on the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, including pyridine and pyrazole-based compounds. These studies indicate the potential of these compounds in developing new antimicrobial agents (R.V.Sidhaye et al., 2011).

Molecular Docking and In Vitro Screening

The synthesis and screening of pyridine and pyrazole hybrid derivatives for their antimicrobial and antioxidant activities have been reported. Molecular docking studies revealed moderate to good binding energies of these compounds on target proteins, suggesting their potential in drug discovery (Flefel et al., 2018).

Heterocyclic Synthesis

Compounds like 1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine serve as key intermediates in the synthesis of diverse heterocyclic compounds, which have various applications in medicinal chemistry and as materials for industrial applications. This includes the synthesis of new pyrazole, pyridine, and pyrimidine derivatives with potential biological activities (Fadda et al., 2012).

Antitubercular Agents

Research into unsymmetrical dihydropyridine derivatives, including pyridine and pyrazole moieties, has shown promising antitubercular activity against Mycobacterium tuberculosis. This highlights the role of these compounds in developing new therapeutic agents for tuberculosis (Gevariya et al., 2001).

properties

IUPAC Name

1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-7-3-4-9-5-8(7)11(2)10-6;;/h9H,3-5H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSXOUSUGXDSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1CCNC2)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine dihydrochloride

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